Methyl 4-amino-2-methylbutanoate
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Overview
Description
Methyl 4-amino-2-methylbutanoate is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid and contains an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used for amide formation.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylbutanoate
- Methyl 3-methylbutanoate
- Methyl 4-amino-2-methylbutanoate hydrochloride
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 4-amino-2-methylbutanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(3-4-7)6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
RLQGFMIEMSPTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C(=O)OC |
Origin of Product |
United States |
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